1-Benzylcyclopentan-1-ol chemical structure and formula C12H16O
1-Benzylcyclopentan-1-ol chemical structure and formula C12H16O
An In-depth Technical Guide to 1-Benzylcyclopentan-1-ol (C12H16O)
Abstract
This technical guide provides a comprehensive overview of 1-Benzylcyclopentan-1-ol, a tertiary alcohol with the chemical formula C12H16O. The document delineates its core chemical and physical properties, details a robust synthetic methodology via the Grignard reaction, and explores the spectroscopic techniques essential for its structural verification. Furthermore, this guide examines the characteristic reactivity of its tertiary alcohol functional group, its potential applications as a scaffold in medicinal chemistry and fine chemical synthesis, and the necessary safety protocols for its handling. The synthesis and analysis protocols are presented with an emphasis on the underlying chemical principles to provide actionable insights for laboratory practice.
Molecular Identity and Physicochemical Properties
1-Benzylcyclopentan-1-ol is an aromatic alcohol characterized by a cyclopentanol core with a benzyl group and a hydroxyl group attached to the same tertiary carbon atom. This structure is fundamental to its chemical behavior, influencing its reactivity, solubility, and potential as a synthetic intermediate.
The molecular formula is C12H16O, with a monoisotopic mass of approximately 176.12 Da.[1] Its structure combines a non-polar benzyl and cyclopentyl framework with a polar hydroxyl group, rendering it soluble in a wide range of organic solvents.
Table 1: Physicochemical Properties of 1-Benzylcyclopentan-1-ol
| Property | Value | Source |
| Molecular Formula | C12H16O | PubChem[1] |
| Molecular Weight | 176.25 g/mol | PubChem |
| Monoisotopic Mass | 176.12012 Da | PubChem[1] |
| XlogP (predicted) | 2.6 | PubChem[1] |
| IUPAC Name | 1-benzylcyclopentan-1-ol | PubChem |
| SMILES | C1CCC(C1)(CC2=CC=CC=C2)O | PubChem[1] |
| InChIKey | ZNZISHNDYHTHKL-UHFFFAOYSA-N | PubChem[1] |
Chemical Structure Diagram
Caption: Chemical structure of 1-Benzylcyclopentan-1-ol (C12H16O).
Synthesis and Mechanistic Insights
The most direct and efficient synthesis of 1-benzylcyclopentan-1-ol is achieved through the nucleophilic addition of a benzyl Grignard reagent to cyclopentanone.[2][3] This organometallic reaction is a cornerstone of C-C bond formation in organic synthesis, allowing for the construction of tertiary alcohols from ketones.[4][5]
Reaction Mechanism: Grignard Addition
The causality of this synthesis is rooted in the polarity of the carbon-magnesium bond. The magnesium atom is highly electropositive, which polarizes the C-Mg bond and confers significant carbanionic character on the benzylic carbon. This potent carbon nucleophile readily attacks the electrophilic carbonyl carbon of cyclopentanone. The reaction proceeds in two key stages:
-
Nucleophilic Attack: The benzyl carbanion attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-C bond. This results in a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction mixture is quenched with a mild acid (e.g., aqueous NH₄Cl or dilute HCl), which protonates the alkoxide to yield the final tertiary alcohol product, 1-benzylcyclopentan-1-ol.
The choice of an anhydrous ether solvent (like diethyl ether or THF) is critical.[2] Grignard reagents are strong bases and will be quenched by any protic solvent, such as water or alcohols, which would deprotonate the solvent instead of reacting with the ketone.[5]
Experimental Protocol: Synthesis of 1-Benzylcyclopentan-1-ol
This protocol is adapted from established procedures for Grignard reactions with cyclic ketones.[6]
Materials:
-
Magnesium turnings
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous diethyl ether (or THF)
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled under a dry, inert atmosphere (N₂ or Ar).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of benzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the benzyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling (refluxing) is observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (benzylmagnesium bromide).
-
-
Addition to Cyclopentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclopentanone solution dropwise to the cooled, stirring Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure 1-benzylcyclopentan-1-ol.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-benzylcyclopentan-1-ol.
Structural Elucidation via Spectroscopy
Confirmation of the successful synthesis and purity of 1-benzylcyclopentan-1-ol requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.
Spectroscopic Analysis Protocol
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]
-
IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
MS: Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane for analysis by techniques such as GC-MS or direct infusion ESI-MS.
Table 2: Predicted Spectroscopic Data for 1-Benzylcyclopentan-1-ol
| Technique | Feature | Expected Chemical Shift / Frequency | Assignment & Rationale |
| ¹H NMR | Signal | ~7.20-7.40 ppm | Aromatic protons (m, 5H) of the phenyl group. |
| Signal | ~2.80 ppm | Benzylic protons (s, 2H, -CH₂-Ph). Singlet due to no adjacent protons. | |
| Signal | ~1.60-1.90 ppm | Cyclopentyl protons (m, 8H). Complex overlapping multiplets. | |
| Signal | ~2.0-3.0 ppm (broad) | Hydroxyl proton (s, 1H, -OH). Shift is variable and may exchange with D₂O. | |
| ¹³C NMR | Signal | ~138 ppm | Quaternary aromatic carbon (C-CH₂). |
| Signal | ~125-130 ppm | Aromatic CH carbons. | |
| Signal | ~80-85 ppm | Tertiary carbinol carbon (C-OH). Significantly downfield due to the -OH group. | |
| Signal | ~45-50 ppm | Benzylic carbon (-CH₂-Ph). | |
| Signal | ~20-40 ppm | Cyclopentyl carbons (-CH₂-). | |
| IR | Absorption | ~3600-3200 cm⁻¹ (broad) | O-H stretch from the hydroxyl group. Broadness indicates hydrogen bonding. |
| Absorption | ~3100-3000 cm⁻¹ (medium) | Aromatic C-H stretch. | |
| Absorption | ~2980-2850 cm⁻¹ (strong) | Aliphatic C-H stretch from cyclopentyl and benzylic groups. | |
| Absorption | ~1600, 1495, 1450 cm⁻¹ | C=C stretching vibrations within the aromatic ring. | |
| Mass Spec | Fragment | m/z = 176 | Molecular ion [M]⁺. |
| Fragment | m/z = 158 | [M-H₂O]⁺, loss of water, a common fragmentation for alcohols. | |
| Fragment | m/z = 91 | [C₇H₇]⁺, the stable tropylium cation from the benzyl group. This is often the base peak. | |
| Fragment | m/z = 85 | [C₅H₉O]⁺, from cleavage of the benzyl group. |
Reactivity and Synthetic Potential
As a tertiary alcohol, 1-benzylcyclopentan-1-ol exhibits reactivity dominated by the stability of the corresponding tertiary carbocation.[8]
-
SN1 Reactions: The hydroxyl group can be protonated by a strong acid, forming a good leaving group (H₂O). Departure of water generates a stable tertiary carbocation intermediate centered on the cyclopentyl ring. This cation can then be attacked by nucleophiles. Such SN1-type mechanisms are characteristic of tertiary alcohols.[8][9]
-
E1 Elimination: In the presence of strong, non-nucleophilic acids and heat, the tertiary carbocation intermediate can undergo elimination of a proton from an adjacent carbon, leading to the formation of alkenes (e.g., 1-benzylcyclopent-1-ene).
-
Steric Hindrance: The bulky nature of the tertiary center limits its utility in reactions that require backside attack, such as SN2 substitutions, which are not observed.[8]
The presence of both the benzyl and cyclopentyl moieties makes this compound an attractive building block. Optically active tertiary alcohols are valuable synthons and auxiliaries in asymmetric synthesis.[10] While this specific molecule's applications are not widely documented, its structure is analogous to intermediates used in the synthesis of fine chemicals and potential pharmaceutical agents.[11]
Caption: Reactivity pathways of a tertiary alcohol via a carbocation.
Safety and Handling
While a specific safety data sheet for 1-benzylcyclopentan-1-ol should be consulted, compounds of this class (tertiary aromatic alcohols) should be handled with care. The analogous compound, 1-benzylcyclohexan-1-ol, can cause skin and eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and acids.
Conclusion
1-Benzylcyclopentan-1-ol is a structurally interesting tertiary alcohol that is readily accessible through the robust and well-understood Grignard reaction. Its identity and purity can be unequivocally confirmed through standard spectroscopic methods, including NMR, IR, and mass spectrometry. The inherent reactivity of the tertiary alcohol moiety, proceeding through a stable carbocation intermediate, opens avenues for further functionalization via SN1 and E1 pathways. This positions 1-benzylcyclopentan-1-ol as a valuable intermediate and molecular scaffold for professionals in synthetic chemistry and drug development, offering a versatile platform for the construction of more complex molecular architectures.
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